2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine
Description
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-8(6-10-7)11-5-4-9/h2-3,6H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZDITRTMIREDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Research indicates that derivatives of 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine demonstrate significant inhibitory activity against the enzyme 11β-HSD1, which is involved in the conversion of cortisone to cortisol. This enzymatic pathway is crucial in regulating glucose metabolism and is implicated in metabolic syndrome and type 2 diabetes.
Table 1: Inhibitory Activity of Pyridyl Derivatives
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| 6-Methyl-2-pyridyl derivative | 81 | Enhanced activity compared to non-methylated analogues |
| Non-substituted pyridyl derivative | 27 | Highest inhibition observed |
| Sulfoxide linker derivative | 33 | Improved potency over sulfide analogues |
The IC50 values reflect the concentration required to inhibit 50% of the enzyme activity, demonstrating the effectiveness of these compounds in modulating metabolic pathways associated with obesity and diabetes .
2. Potential Treatment for Overactive Bladder (OAB)
Recent studies have identified the compound as a potential inhibitor of phosphodiesterase 4 (PDE4), which plays a significant role in smooth muscle relaxation and bladder function. PDE4 inhibitors are being explored for their therapeutic potential in treating OAB, characterized by symptoms such as urinary urgency and frequency.
Case Study: PDE4 Inhibition
In a study involving a mouse model of chronic cyclophosphamide-induced OAB, administration of compounds related to this compound showed promise in alleviating symptoms. The study utilized various dosages to assess efficacy, highlighting the compound's potential for clinical application .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound derivatives. Modifications to the pyridine ring and linker types have been shown to significantly influence both potency and selectivity.
Key Findings:
- Methyl Substitution: The presence of a methyl group at the 6-position on the pyridine ring enhances binding affinity but may hinder activity at higher concentrations due to steric effects.
- Linker Variations: Compounds with sulfoxide linkers tend to exhibit better inhibitory activity compared to those with sulfur linkers, indicating that electronic properties of the linker play a crucial role in modulating enzyme interactions .
Mechanism of Action
The mechanism by which 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, derived from the evidence, provide a basis for comparison:
2-(6-Methylpyridin-3-yl)ethan-1-amine
- Properties :
NBOMe Derivatives (e.g., 25B-NBOMe)
Indole- and Indolinyl-Oxy Ethanamines
- Examples :
- Properties :
- Bioactivity : These compounds target serotonin receptors (5-HT6) and cholinesterases, highlighting the role of aromatic heterocycles in CNS drug design .
HaloTag Probes (e.g., 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-amine)
- Structure : Ethoxy-linked ethanamine with a chloroalkane chain .
- Applications : Used in bioimaging as HaloTag substrates. The ether linkage improves water solubility for cellular uptake .
Physicochemical Comparison
*Predicted using fragment-based methods.
Research Implications and Gaps
- Biological Activity: No direct data exist for this compound, but pyridine derivatives often exhibit neuroactive or antimicrobial properties .
- Optimization Opportunities :
- Synthetic Challenges : Ether linkages may require protection/deprotection steps to avoid side reactions .
Biological Activity
2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine is a compound of significant interest in medicinal chemistry, characterized by its unique structure that includes a pyridine ring and an ether linkage to an ethanamine moiety. Its molecular formula is C₉H₁₃N₂O, with a molecular weight of 167.21 g/mol. The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor, particularly in the context of cancer treatment and inflammatory diseases.
The compound features a 6-methyl group on the pyridine ring, enhancing its lipophilicity, which may facilitate its ability to cross biological membranes and interact with target proteins. The structural characteristics are essential for its biological activity, influencing binding affinities and interaction mechanisms.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : Particularly against metalloproteinases involved in tumor progression and metastasis.
- Anticancer Properties : Potential applications in targeting specific cancer-related pathways.
- Neuroprotective Effects : Investigated for roles in neurodegenerative disorders.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylpyridin-3-ol | Hydroxyl group on pyridine | Potential enzyme inhibitor |
| 2-Aminoethanol | Simple amine structure without aromatic | Basic amine properties |
| 4-(6-Methylpyridin-3-yloxy)butanamide | Extended chain with amide functionality | Enhanced binding affinity |
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction modulates their activity, leading to various biochemical outcomes. Preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.
Case Studies and Research Findings
- Inhibition Studies : Research has shown that modifications in the pyridine structure significantly affect binding interactions with enzymes. For instance, a study demonstrated that certain derivatives exhibited nanomolar IC50 values against human 11β-HSD1, indicating potent inhibitory activity (IC50 = 141 nM) .
- Metabolic Stability : The metabolic stability of related compounds was assessed using human liver microsomes, revealing that some derivatives maintained stability over time, which is crucial for their viability as therapeutic agents .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyridine derivatives indicated that substituents on the pyridine ring could either enhance or diminish biological activity. For example, replacing the methyl group with electron-withdrawing groups resulted in a loss of activity .
Preparation Methods
Base-Mediated Etherification
A foundational method involves the nucleophilic substitution of 6-methylpyridin-3-ol with 2-chloroethylamine or its protected derivatives. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmospheric conditions. Potassium carbonate or sodium hydride serves as the base, facilitating deprotonation of the hydroxyl group on the pyridine ring and subsequent displacement of the chloride leaving group.
Reaction Conditions:
-
Solvent: DMF (6–10 volumes relative to substrate)
-
Base: K₃PO₄ (3 molar equivalents)
-
Temperature: 80–100°C
-
Duration: 18–24 hours
Yields for this route range from 65% to 78%, with residual starting materials and proto-dehalogenation by-products (e.g., 6-methylpyridine) identified as primary impurities.
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
Advanced methodologies employ palladium-catalyzed coupling to form the ether linkage. This strategy avoids harsh basic conditions and improves regioselectivity. A representative protocol involves reacting 3-bromo-6-methylpyridine with 2-aminoethanol in the presence of a palladium-Xantphos catalyst system.
Catalytic System:
| Component | Specification |
|---|---|
| Palladium precursor | Pd(OAc)₂ (0.15–0.5 mol%) |
| Ligand | Xantphos (0.3–1 mol%) |
| Solvent | N-Methylpyrrolidone (NMP) |
| Base | K₃PO₄ (3 equiv) |
| Temperature | 85–100°C |
This method achieves yields up to 82% with minimal N-oxide formation (<2%). The ligand-to-metal ratio critically influences reaction efficiency; a 2:1 Xantphos:Pd ratio optimizes turnover frequency.
Reductive Amination Pathways
Ketone Intermediate Reduction
An alternative route proceeds through the intermediate 2-[(6-Methylpyridin-3-yl)oxy]acetophenone, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride. While this method allows for milder reaction conditions (room temperature, ethanol solvent), competing reduction of the pyridine ring necessitates careful stoichiometric control.
Optimized Parameters:
-
Reducing agent: NaBH₃CN (1.2 equiv)
-
Ammonium source: NH₄OAc (3 equiv)
-
Reaction time: 12 hours
-
Yield: 70% with 88% purity
Comparative Analysis of Methodologies
Table 1: Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Sub. | 65–78 | 85–90 | Moderate | Low |
| Pd-Catalyzed Coupling | 75–82 | 92–95 | High | High |
| Reductive Amination | 68–70 | 80–88 | Low | Moderate |
The palladium-mediated approach demonstrates superior yield and purity but requires stringent control over catalyst loading and ligand coordination. Nucleophilic substitution remains preferable for small-scale synthesis due to lower catalyst costs, albeit with increased purification demands.
Industrial-Scale Optimization
Solvent and Base Selection
Industrial protocols favor toluene over DMF due to easier recovery and reduced environmental impact. Tributylamine replaces inorganic bases in continuous flow systems, enhancing reaction homogeneity and reducing metal contamination.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine and its derivatives?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 6-methylpyridin-3-ol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) under reflux conditions. Derivatives may require additional steps, such as urea formation using carbonyldiimidazole (CDI) as a coupling agent, as demonstrated in multi-step protocols for structurally similar amines . Microwave-assisted synthesis (e.g., 80°C, 10 min) can enhance reaction efficiency for complex derivatives .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Answer : Use a combination of analytical techniques:
- NMR : Compare observed chemical shifts (e.g., pyridinyl protons at δ 6.5–8.5 ppm, ethylamine protons at δ 2.8–3.5 ppm) with literature values .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical masses (e.g., C₈H₁₁N₂O: 151.0872) .
- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Answer : The free base form is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but may require hydrochloride salt formation (e.g., using HCl/MeOH) for aqueous solubility . Stability tests under varying pH (4–9) and temperature (4–37°C) are recommended to optimize storage conditions (e.g., -20°C under argon for long-term stability) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound?
- Answer : Contradictory results may arise from differences in assay conditions (e.g., cell lines, incubation times). Systematic approaches include:
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Metabolic stability assays : Evaluate compound degradation in liver microsomes to rule out false negatives .
- Structural analogs : Compare activity trends with derivatives (e.g., trifluoromethyl-substituted analogs in ) to identify critical functional groups .
Q. What strategies are effective for derivatizing this compound to enhance target engagement?
- Answer : Focus on functionalizing the ethylamine moiety:
- Urea/amide formation : Use CDI or EDC/HOBt coupling to introduce pharmacophores (e.g., quinoline or pyrimidine groups) .
- Click chemistry : Incorporate azide-alkyne cycloaddition for bioconjugation (e.g., attaching polyethylene glycol (PEG) linkers for solubility) .
- Metal coordination : Design ligands by modifying the pyridinyl oxygen for transition-metal complexes (e.g., Ru or Pt catalysts) .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Answer : Optimize reaction parameters:
- Catalyst screening : Test Pd/Cu systems for coupling steps to reduce byproducts .
- Solvent selection : Replace DMF with acetonitrile or THF to improve reaction homogeneity .
- Workup protocols : Use column chromatography (silica gel, EtOAc/hexanes) or recrystallization (ethanol/water) for purification .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of derivatives?
- Answer : Leverage in silico platforms:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
- Docking studies : Apply AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to guide structural modifications .
Methodological Notes
- Contradictory Data : Variations in synthetic yields (e.g., 43% in vs. 64% in ) highlight the need for reaction optimization based on substrate purity and catalyst loadings.
- Advanced Applications : The compound’s ethylamine-pyridinyl scaffold is versatile for drug discovery (e.g., as seen in Protein Arginine Methyltransferase inhibitors in ) and materials science (e.g., ligand design in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
